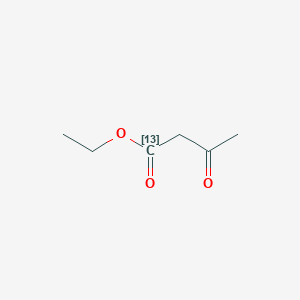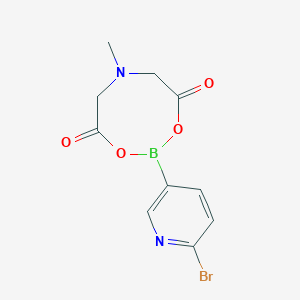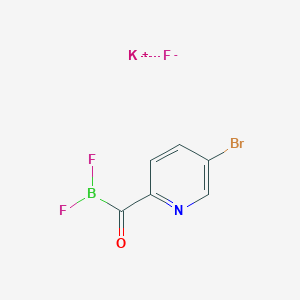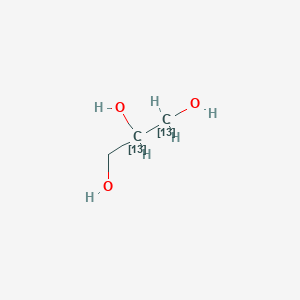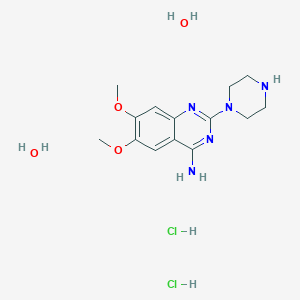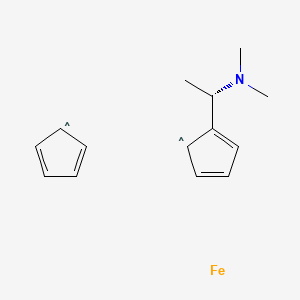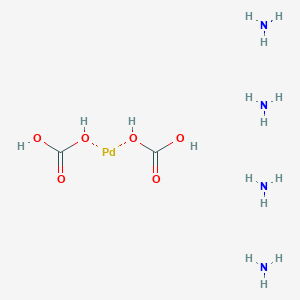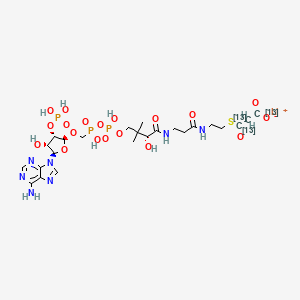
Acetyl-1,2 Coenzyme A-13c2 (Lithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-1,2 Coenzyme A-13c2 (Lithium) is a labeled analogue of Acetyl Coenzyme A, where the acetyl group is labeled with carbon-13 isotopes. This compound is used primarily in scientific research to trace metabolic pathways and study biochemical processes. The lithium salt form enhances its stability and solubility, making it suitable for various experimental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetyl-1,2 Coenzyme A-13c2 (Lithium) is synthesized through the incorporation of carbon-13 labeled acetyl groups into the coenzyme A molecule. The process involves the following steps:
Synthesis of Carbon-13 Labeled Acetyl Group: The carbon-13 labeled acetyl group is prepared using carbon-13 enriched precursors.
Coupling with Coenzyme A: The labeled acetyl group is then coupled with coenzyme A through enzymatic or chemical methods. This step requires precise control of reaction conditions to ensure the incorporation of the labeled acetyl group.
Formation of Lithium Salt: The final product is converted into its lithium salt form to enhance stability and solubility
Industrial Production Methods
Industrial production of Acetyl-1,2 Coenzyme A-13c2 (Lithium) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes:
Automated Synthesis: Automated systems are used to control the synthesis process, ensuring consistent quality and high yield.
Purification: The product is purified using chromatographic techniques to remove impurities and unreacted precursors.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl-1,2 Coenzyme A-13c2 (Lithium) undergoes various biochemical reactions, including:
Acetylation: It acts as an acetyl donor in acetylation reactions, transferring the acetyl group to target molecules.
Hydrolysis: It can be hydrolyzed to release the acetyl group and coenzyme A.
Oxidation and Reduction: It participates in redox reactions within metabolic pathways
Common Reagents and Conditions
Enzymes: Enzymes such as acetyltransferases and deacetylases are commonly used to catalyze reactions involving Acetyl-1,2 Coenzyme A-13c2 (Lithium).
Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH and ionic strength.
Temperature and pH: Reaction conditions such as temperature and pH are carefully controlled to ensure the stability and reactivity of the compound
Major Products
The major products formed from reactions involving Acetyl-1,2 Coenzyme A-13c2 (Lithium) include acetylated proteins, nucleic acids, and other biomolecules. These products are used to study various biochemical processes and metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Acetyl-1,2 Coenzyme A-13c2 (Lithium) has a wide range of applications in scientific research, including:
Metabolic Studies: It is used to trace metabolic pathways and study the flow of carbon atoms in biochemical processes.
Enzyme Mechanism Studies: It helps in understanding the mechanisms of enzymes involved in acetylation and deacetylation reactions.
Drug Development: It is used in the development of drugs targeting metabolic pathways and enzymes.
Biochemical Assays: It is employed in various biochemical assays to study protein acetylation and other post-translational modifications
Wirkmechanismus
Acetyl-1,2 Coenzyme A-13c2 (Lithium) exerts its effects by acting as an acetyl donor in biochemical reactions. The acetyl group is transferred to target molecules, such as proteins and nucleic acids, through the action of acetyltransferase enzymes. This acetylation process plays a crucial role in regulating gene expression, protein function, and metabolic pathways. The labeled carbon-13 atoms allow researchers to trace the fate of the acetyl group and study its role in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Coenzyme A: The unlabeled form of Acetyl-1,2 Coenzyme A-13c2 (Lithium), commonly used in metabolic studies.
Propionyl Coenzyme A: Another coenzyme A derivative involved in metabolic pathways.
Succinyl Coenzyme A: A coenzyme A derivative that participates in the citric acid cycle
Uniqueness
Acetyl-1,2 Coenzyme A-13c2 (Lithium) is unique due to its carbon-13 labeling, which allows for precise tracing of metabolic pathways and detailed study of biochemical processes. This isotopic labeling provides valuable insights into the dynamics of acetylation and its role in cellular functions .
Eigenschaften
Molekularformel |
C24H37LiN7O19P3S |
|---|---|
Molekulargewicht |
862.5 g/mol |
IUPAC-Name |
lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]oxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxo(1,2,3-13C3)propanoate |
InChI |
InChI=1S/C24H38N7O19P3S.Li/c1-24(2,18(37)21(38)27-4-3-12(32)26-5-6-54-14(35)7-13(33)34)8-47-53(44,45)50-51(39,40)11-46-23-17(49-52(41,42)43)16(36)22(48-23)31-10-30-15-19(25)28-9-29-20(15)31;/h9-10,16-18,22-23,36-37H,3-8,11H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,39,40)(H,44,45)(H2,25,28,29)(H2,41,42,43);/q;+1/p-1/t16-,17+,18+,22-,23+;/m1./s1/i7+1,13+1,14+1; |
InChI-Schlüssel |
XZBFXZRVMJPNCZ-VLZOZIQLSA-M |
Isomerische SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(CO[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H](C(=O)NCCC(=O)NCCS[13C](=O)[13CH2][13C](=O)[O-])O |
Kanonische SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(COC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


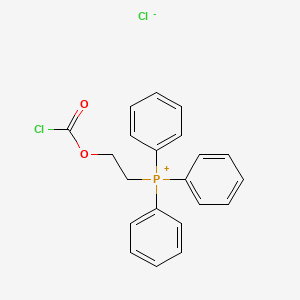
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
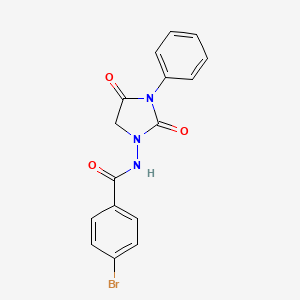
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
